![molecular formula C31H31N3O2S B2553348 N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115396-89-8](/img/structure/B2553348.png)
N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Cyclization Techniques
Pummerer-Type Cyclization : A study highlighted the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This method, enhanced by boron trifluoride diethyl etherate, suggests a pathway involving a dicationic intermediate, which may be relevant for synthesizing structurally similar quinazoline derivatives (Saitoh et al., 2001).
Decarboxylative Cycloaddition : The asymmetric synthesis of 3,4-dihydroquinolin-2-ones via palladium-catalyzed decarboxylative [4 + 2]-cycloaddition demonstrates a technique that could be applied to create complex quinazoline structures with significant stereoselectivity (Jin et al., 2018).
Potential Biological Activities
Antimicrobial and Antitubercular Activities : Research into the synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives for cytotoxic activity hints at the potential for related quinazoline compounds to exhibit biological activities, possibly including antimicrobial and antitubercular effects (Bu et al., 2001).
Enzyme Inhibition for Therapeutic Applications : The creation and testing of thieno[1,3]oxazin-4-ones as inhibitors for enzymes like cholesterol esterase suggest that related quinazoline derivatives could be investigated for therapeutic applications, particularly in the context of enzyme inhibition (Pietsch & Gütschow, 2005).
properties
IUPAC Name |
N-cyclopentyl-3-(3,5-dimethylphenyl)-2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O2S/c1-4-22-9-11-23(12-10-22)19-37-31-33-28-18-24(29(35)32-25-7-5-6-8-25)13-14-27(28)30(36)34(31)26-16-20(2)15-21(3)17-26/h4,9-18,25H,1,5-8,19H2,2-3H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARYKQVMTUMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC5=CC=C(C=C5)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.